molecular formula C11H12FN B12065935 Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine

Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine

Cat. No.: B12065935
M. Wt: 177.22 g/mol
InChI Key: KBGXWCBJJZMJCZ-UHFFFAOYSA-N
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Description

Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine is a synthetic organic compound of interest in medicinal chemistry and drug discovery. It features two key functional groups: a fluorine atom and an ethynyl (acetylene) group, both of which are highly valuable in the design of bioactive molecules. The strategic incorporation of fluorine into potential drug candidates is a well-established approach to fine-tune their properties. The presence of a fluorine atom can significantly enhance metabolic stability, influence lipophilicity, and improve membrane permeability, often leading to better overall bioavailability and efficacy . The ethynyl group serves as a versatile handle for further chemical modification. It is a key participant in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This allows researchers to efficiently conjugate the molecule to other components, such as biomolecules, polymers, or fluorescent probes, facilitating the creation of chemical libraries or the development of molecular probes. While the specific biological activity of this compound requires investigation, its structure suggests potential as a multifunctional building block. It could be utilized in the synthesis of more complex molecules targeting various therapeutic areas. Researchers may explore its application in developing enzyme inhibitors or its incorporation into larger pharmacologically active scaffolds. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

N-[(3-ethynyl-5-fluorophenyl)methyl]ethanamine

InChI

InChI=1S/C11H12FN/c1-3-9-5-10(8-13-4-2)7-11(12)6-9/h1,5-7,13H,4,8H2,2H3

InChI Key

KBGXWCBJJZMJCZ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC(=C1)F)C#C

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Ethynyl 5 Fluoro Benzyl Amine and Precursors

Construction of the Benzylamine (B48309) Scaffold

The formation of the benzylamine structure is a cornerstone of the synthesis. Several classical and contemporary methods are available for this purpose, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance.

Reductive amination is a highly versatile and widely used method for the synthesis of amines. masterorganicchemistry.com This two-step, one-pot process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine, this would involve the reaction of 3-ethynyl-5-fluorobenzaldehyde with ethylamine (B1201723), followed by reduction.

The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder, more selective reagents are often preferred to avoid the reduction of the aldehyde starting material before imine formation. Sodium borohydride (B1222165) (NaBH₄) can be used, but even more selective agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices. masterorganicchemistry.com These reagents are particularly effective because they are capable of selectively reducing the protonated imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.com

Table 1: Representative Conditions for Reductive Amination

Carbonyl Precursor Amine Reducing Agent Solvent Typical Conditions Ref
Aldehyde/Ketone Primary/Secondary Amine NaBH(OAc)₃ Dichloromethane (DCE) or Tetrahydrofuran (THF) Room Temperature masterorganicchemistry.com
Aldehyde/Ketone Primary/Secondary Amine NaBH₃CN Methanol (MeOH) Mildly acidic pH (to promote imine formation) masterorganicchemistry.com
Aldehyde/Ketone Ammonia/Primary Amine H₂ / Metal Catalyst (e.g., Ni, Pd/C) Ethanol/Methanol Elevated pressure and temperature acs.orgresearchgate.net

Hydroamination, the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond, is an atom-economical method for amine synthesis. nih.govresearchgate.net For the synthesis of a benzylamine, this would involve the reaction of a substituted styrene (B11656), such as 3-ethynyl-5-fluorostyrene, with ethylamine. This reaction can be catalyzed by a range of metals, including early transition metals, late transition metals, and rare-earth metals. researchgate.netacs.org

Controlling the regioselectivity is a key challenge, with catalysts being developed to favor either the Markovnikov or anti-Markovnikov product. acs.org For the synthesis of a benzylamine from a styrene derivative, the anti-Markovnikov addition is desired. nih.govnih.gov Some protocols achieve formal anti-Markovnikov hydroamination through a two-step sequence, such as the oxidation of the alkene to an aldehyde followed by reductive amination. nih.govacs.org

One of the most fundamental and widely applied methods for C-N bond formation is the nucleophilic substitution (Sₙ2) reaction between an amine and an alkyl halide. libretexts.orgvaia.com In the context of synthesizing the target molecule, this would involve reacting a benzylic electrophile, such as 3-ethynyl-5-fluorobenzyl bromide, with ethylamine. Ethylamine acts as the nucleophile, displacing the bromide leaving group.

A common challenge with this method is over-alkylation, as the product secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. libretexts.orgacs.org To mitigate this, an excess of the starting amine is often used. Studies on the reaction of substituted benzylamines with benzyl (B1604629) bromide have shown that the reaction follows a second-order path consistent with an Sₙ2 mechanism. researchgate.net Electron-donating groups on the benzylamine increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

Electrochemical synthesis is emerging as a powerful and green alternative to traditional chemical methods, often avoiding the need for harsh reagents and metal catalysts. nih.govrsc.org Electrochemical methods can be used for the oxidative coupling of amines or the amination of C-H bonds. For instance, the electrochemical oxidation of benzylamine can lead to the formation of imines, which are key intermediates in various synthetic pathways. nih.govrsc.org Research has shown that transition metal compounds, such as those based on nickel, can serve as effective electrocatalysts for the oxidation of benzylamine. nih.gov Furthermore, electrochemical methods have been developed for intramolecular C(sp³)–H amination to synthesize heterocyclic compounds like benzimidazoles, demonstrating the potential for electrochemistry to facilitate C-N bond formation under mild conditions. acs.org The conversion of benzylamine to dibenzylamine (B1670424) has also been demonstrated using a microreactor, highlighting the potential for process intensification. oup.com

N-heterocyclization reactions are crucial for the synthesis of a vast array of cyclic compounds. nih.govorganic-chemistry.org While these processes are primarily aimed at forming rings, the underlying principles of C-N bond formation are relevant. These reactions often utilize primary amines as key building blocks. For example, the cyclocondensation of primary amines with dihalides or diols under microwave irradiation or with iridium catalysts can efficiently produce a variety of five-, six-, and seven-membered nitrogen-containing heterocycles. nih.govorganic-chemistry.orgresearchgate.net This demonstrates the reactivity of primary amines in forming C-N bonds under various catalytic conditions, which can be adapted for non-cyclic amine synthesis. Benzylamine itself has been used as a nucleophilic catalyst in on-water synthesis of quinolines, showcasing its utility and reactivity in facilitating complex transformations. organic-chemistry.org

Introduction and Chemical Manipulation of the Ethynyl (B1212043) Moiety

The ethynyl group (−C≡CH) is a versatile functional group in organic synthesis. wikipedia.org Its introduction onto an aromatic ring is most commonly achieved via a palladium-catalyzed cross-coupling reaction.

The Sonogashira coupling is the premier reaction for forming a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org To synthesize this compound, a plausible route would involve coupling an appropriately substituted aryl halide, such as Ethyl-(3-bromo-5-fluoro-benzyl)-amine or 3-bromo-5-fluoro-benzaldehyde, with a terminal alkyne like trimethylsilylacetylene. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne and is readily removed under mild basic or fluoride-mediated conditions.

Significant progress has been made in developing copper-free Sonogashira couplings to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling). nih.govpitt.edu These reactions can be performed under mild, room-temperature conditions and show broad functional group tolerance. organic-chemistry.orgnih.gov The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov

Table 2: General Conditions for Sonogashira Coupling

Aryl Halide (Ar-X) Alkyne Palladium Catalyst Co-catalyst Base Solvent Ref
Ar-I, Ar-Br Terminal Alkyne Pd(PPh₃)₄, PdCl₂(PPh₃)₂ CuI Amine (e.g., Et₃N, i-Pr₂NH) THF, DMF wikipedia.orgresearchgate.net
Ar-Br, Ar-Cl Terminal Alkyne Pd₂ (dba)₃ + Ligand (e.g., XPhos) None (Copper-free) K₂CO₃, Cs₂CO₃ Dioxane, Toluene organic-chemistry.org
Ar-Br Terminal Alkyne [DTBNpP]Pd(crotyl)Cl None (Copper-free) TMP (2,2,6,6-Tetramethylpiperidine) DMSO nih.gov

The synthesis of precursors like 1-ethynyl-4-fluorobenzene (B14334) has been documented, and this compound serves as a useful building block in various synthetic applications, including Sonogashira reactions. sigmaaldrich.com The reaction of iodinated key intermediates with various alkynes using Pd(0) catalysis is a demonstrated strategy for producing 5-alkynylated products in diverse yields. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Ethynyl Incorporation

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes and is highly relevant for introducing the ethynyl moiety into the 3-position of a 1-fluoro-5-halobenzyl precursor. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.orgwikipedia.org The reaction can be performed under mild conditions, often at room temperature, and demonstrates tolerance to a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.orgsoton.ac.uk

For the synthesis of a precursor to this compound, a suitable starting material would be a 3-fluoro-5-halobenzyl derivative. The Sonogashira reaction would then be employed to couple this with a protected or terminal alkyne. The general scheme for this transformation is as follows:

R¹-X + H-C≡C-R² → R¹-C≡C-R² Where R¹ is the 3-fluoro-5-aminomethyl-phenyl group, X is a halide (I, Br, Cl) or triflate, and R² can be a hydrogen or a protecting group. wikipedia.org

The choice of catalyst is crucial for the efficiency of the Sonogashira coupling. Commonly used palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, often in conjunction with a copper(I) salt like CuI. libretexts.orgsoton.ac.uk However, copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orgbeilstein-journals.org The reaction is typically carried out in a solvent such as a mixture of THF and an amine like triethylamine (B128534) (Et₃N), which also serves as the base. soton.ac.uk

Recent advancements have focused on improving the efficiency and applicability of the Sonogashira reaction. For instance, studies have explored the use of various ligands to stabilize the palladium catalyst and enhance its activity. libretexts.org Furthermore, the reaction has been successfully applied to the synthesis of complex molecules, including pharmaceuticals and organic materials. libretexts.orgwikipedia.org The synthesis of ethynyl-linked covalent organic frameworks has also been achieved through Sonogashira cross-coupling reactions. nih.gov

The following table summarizes typical conditions for Sonogashira coupling reactions relevant to the synthesis of ethynyl-substituted aromatic compounds.

Catalyst SystemSubstratesSolvent/BaseConditionsYieldReference
Pd[PPh₃]₄, CuI6-bromo-3-fluoro-picolinonitrile, 1-ethyl-4-ethynylbenzeneTHF/Et₃NRoom Temp, 16hLow (25%) soton.ac.uk
PdCl₂(PPh₃)₂Aryl iodides, functionalized acetylenesγ-valerolactone-based ionic liquid55 °C, 3hGood to Excellent (72-99%) beilstein-journals.org
Pd(PPh₃)₄, CuClAlkynylsilanes, aryl or alkenyl triflatesDMFNot specifiedGood to Excellent researchgate.net
PdCl₂/XPhos/Et₃SiHUnactivated terminal alkynesNot specifiedNot specifiedGood to High researchgate.net
Pd(PhCN)₂Cl₂/P(t-Bu)₃Aryl bromidesNot specifiedRoom TempNot specified organic-chemistry.org

Ethynylation via Organometallic Reagents

The introduction of an ethynyl group onto an aromatic ring can also be achieved through the use of organometallic reagents. This approach often involves the reaction of a suitable electrophilic precursor, such as a halogenated or triflated aromatic compound, with a nucleophilic ethynylating agent.

One common method involves the use of alkynyl Grignard reagents (RC≡CMgBr) or alkynyl lithium reagents (RC≡CLi). These reagents are typically prepared by deprotonating a terminal alkyne with a strong base like a Grignard reagent or an organolithium compound. The resulting organometallic species can then react with an appropriate electrophile.

For the synthesis of a precursor to this compound, a 3-fluoro-5-halobenzaldehyde or a related derivative could serve as the electrophile. The reaction with an ethynyl organometallic reagent would introduce the desired alkyne functionality.

Another powerful set of organometallic reagents for ethynylation are organocuprates. Diorganocuprate(I) reagents, derived from lithiated heterocycles and CuCN, have been shown to react with enantioenriched secondary propargyl bromides to yield propargylated heterocycles with excellent stereoinversion. rsc.org While this specific example involves propargylation, the principle of using organocuprates for C-C bond formation is broadly applicable.

The following table provides examples of ethynylation reactions using organometallic reagents.

Organometallic ReagentElectrophileProduct TypeKey FeaturesReference
Ethynylmagnesium bromideBromotrimethylgermaneMe₃Ge-protected acetyleneFormation of a germyl-protected alkyne. ccspublishing.org.cn
Diorganocuprate(I) reagentsEnantioenriched secondary propargyl bromidesPropargylated heterocyclesSₙ2 reaction with excellent stereoinversion. rsc.org
AlkynyllithiumsAmine-boranesAlkynylborane-aminesDehydroborylation to form alkynylborane derivatives. nih.gov

Application of Protecting Group Strategies for Terminal Alkynes

The terminal alkyne's acidic proton can interfere with subsequent reaction steps, making its protection a crucial strategy in multi-step syntheses. ccspublishing.org.cn An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable under mild conditions. ccspublishing.org.cnccspublishing.org.cn

Trialkylsilyl groups, such as trimethylsilyl (TMS) and tri-tert-butyldimethylsilyl (TBS), are widely used to protect terminal alkynes. ccspublishing.org.cngelest.com These groups are typically introduced by reacting the alkyne with the corresponding silyl (B83357) chloride in the presence of a base. ccspublishing.org.cn The silyl-protected alkynes are generally stable to many reaction conditions, including palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. ccspublishing.org.cngelest.com Deprotection is usually achieved by treatment with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic or basic conditions. ccspublishing.org.cngelest.com

The choice of the silyl group can influence the stability and ease of deprotection. For instance, the TMS group is relatively easy to remove, while bulkier silyl groups like TBS offer greater stability. cureffi.org This differential stability allows for selective deprotection when multiple silyl groups are present in a molecule. ccspublishing.org.cn

Other protecting groups have also been developed to address specific challenges, such as facilitating product purification. For example, the diphenylphosphoryl (Ph₂P(O)) group is a polar protecting group that can simplify the separation of the desired product from reaction byproducts due to the significant difference in polarity. ccspublishing.org.cn This group is introduced by phosphination of the terminal alkyne followed by oxidation and is stable under acidic conditions but can be removed with a base. ccspublishing.org.cn

The following table summarizes common protecting groups for terminal alkynes and their characteristics.

Protecting GroupIntroduction MethodDeprotection MethodKey FeaturesReferences
Trimethylsilyl (TMS)Reaction with TMS-Cl and a base.TBAF, K₂CO₃/MeOH, or mild acid.Commonly used, easily removed. ccspublishing.org.cngelest.com
Tri-tert-butyldimethylsilyl (TBS)Reaction with TBS-Cl and a base.Fluoride ion sources (e.g., TBAF).More stable than TMS, useful for more demanding reactions. cureffi.org
Diphenylphosphoryl (Ph₂P(O))Phosphination with Ph₂PCl followed by oxidation.Base.High polarity facilitates purification. ccspublishing.org.cn
(3-cyanopropyl)dimethylsilyl (CPDMS)Reaction with CPDMS-Cl.Not specified.A polar protecting group that aids in separation. ccspublishing.org.cn

Dehydrogenative Borylation of Terminal Alkynes in Synthetic Pathways

Dehydrogenative borylation has emerged as an atom-economical alternative to traditional methods for synthesizing alkynylboronates. nih.govmdpi.com This one-step process involves the direct coupling of a terminal alkyne with a boron source, producing dihydrogen gas as the only byproduct. mdpi.com These alkynylboronates are versatile intermediates that can be further elaborated into a variety of functional groups.

Several catalytic systems have been developed to promote the dehydrogenative borylation of terminal alkynes. These include catalysts based on iridium, zinc, and copper. researchgate.netnih.govrsc.org For instance, an iridium complex with a SiNN pincer ligand has been shown to be highly chemoselective for the C-H borylation of terminal alkynes, converting them to alkynylboronates in high yields at room temperature. nih.gov Similarly, copper complexes with cyclic (alkyl)(amino)carbenes (CAACs) or N-heterocyclic carbenes (NHCs) can selectively catalyze the dehydrogenative borylation of C(sp)–H bonds. rsc.org

Lithium aminoborohydrides, formed in situ from amine-boranes and n-butyllithium, have also been demonstrated to be effective reagents for the dehydroborylation of a variety of terminal alkynes. nih.gov This method generally produces the mono-borylated product in high yield. nih.gov

The resulting alkynylboronates can participate in various subsequent reactions. For example, they can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net The development of these dehydrogenative borylation methods provides a more sustainable and efficient route to valuable alkynylboronate intermediates. nih.govmdpi.com

The table below highlights different catalytic systems for the dehydrogenative borylation of terminal alkynes.

Catalyst/ReagentBoron SourceSubstrate ScopeKey FeaturesReferences
SiNN pincer complex of iridiumDialkoxyboranes (e.g., pinacolborane)Variety of terminal alkynesHigh yield and purity at ambient temperature. nih.gov
Lithium aminoborohydridesAmine-boranesAromatic and aliphatic terminal alkynesAtom-economical, high yield of mono-borylated product. nih.govmdpi.com
LCuOTf (L = CAAC or NHC)PinacolboraneTerminal alkynesSelective for C(sp)–H borylation at room temperature. rsc.org
Dicationic Zn²⁺ complexHBPinTerminal alkynesSelective for dehydrogenative borylation at room temperature. researchgate.net

Stereoselective and Asymmetric Synthesis Relevant to the Chemical Compound

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, presents a significant challenge in organic chemistry. For a molecule like this compound, which does not inherently possess a chiral center in its ground state, the principles of stereoselective and asymmetric synthesis become relevant if chiral derivatives are desired or if stereocenters are introduced during the synthetic sequence.

Chiral Catalyst-Mediated Reactions for Amine Synthesis

The asymmetric synthesis of amines is a field of intense research, with numerous methods developed to control the stereochemistry at a newly formed C-N bond. researchgate.netyale.edu Chiral catalysts are often employed to induce enantioselectivity in reactions that form chiral amines.

One prominent approach is the asymmetric reductive amination of ketones. organic-chemistry.org For instance, SPINOL-derived borophosphates have been used to catalyze the asymmetric reductive amination of ketones with pinacolborane, affording a range of chiral amine derivatives with high yields and enantioselectivities under mild conditions. organic-chemistry.org

Another powerful strategy involves the catalytic enantioselective hydroamination of alkenes. Copper-hydride (CuH) catalyzed hydroamination of alkenes using an amine transfer reagent and a silane (B1218182) can produce chiral amines with high efficiency and stereoselectivity. organic-chemistry.org

The development of chiral amine transfer reagents has also enabled the stereocontrolled synthesis of complex amines. For example, a photocatalytic asymmetric synthesis of α-trialkyl-α-tertiary amines has been developed using a chiral amine transfer approach. acs.org This method utilizes a commercially available phenylglycinol derivative as a source of both nitrogen and chirality. acs.org

The following table presents a selection of chiral catalyst-mediated reactions for the synthesis of amines.

Catalytic SystemReaction TypeSubstratesKey FeaturesReferences
SPINOL-derived borophosphatesAsymmetric reductive aminationKetones, pinacolboraneHigh yields and enantioselectivities under mild conditions. organic-chemistry.org
Chiral rhodium(II) catalyst Rh₂(S-tfptad)₄Asymmetric intermolecular benzylic C(sp³)-H aminationVarious substrates, pentafluorobenzyl sulfamateHigh efficiency and enantiocontrol. researchgate.net
Copper-hydride (CuH)HydroaminationAlkenes, amine transfer reagent, silaneHigh efficiency and stereoselectivity for chiral secondary amines. organic-chemistry.org
Chiral 3,3'-diaryl-BINOLAsymmetric organocatalytic allylationAcyliminesHigh enantioselectivities (90–99% ee) and good yields. beilstein-journals.org
Chiral phosphoric acid catalystsMannich-type additionN-Boc aminals, various carbon nucleophilesSynthesis of optically active propargylamine (B41283) derivatives. nih.gov

Control of Stereochemistry in Ethynyl and Benzyl Moieties

While the target compound itself is not chiral, the synthetic intermediates or related chiral analogues may possess stereocenters at the benzylic position or on a substituted ethynyl group. Controlling the stereochemistry at these positions is crucial for accessing specific stereoisomers.

For the benzylic position, asymmetric synthesis of benzylic amines can be achieved through various methods. Asymmetric conjugate addition of a chiral lithium amide, such as lithium (S)-N-benzyl-N-α-methylbenzylamine, to a prochiral precursor can establish the stereochemistry at the benzylic carbon. nih.gov Subsequent transformations can then lead to the desired chiral benzylic amine. The enantioselective hydroalkylation of enamides catalyzed by nickel complexes is another method for producing enantiomerically enriched α-alkyl chiral amines. chemrxiv.org

Control of stereochemistry in the ethynyl moiety often becomes relevant when the alkyne is substituted with a chiral group. The synthesis of chiral propargylamines, for instance, has been achieved through one-pot three-component reactions using a copper(I) catalyst and a chiral ligand like (R)-quinap. organic-chemistry.org This reaction couples an alkyne, an aldehyde, and a secondary amine to produce chiral propargylamines with good enantioselectivity. organic-chemistry.org

Furthermore, the reaction of organocuprate reagents with enantioenriched secondary propargyl bromides has been shown to proceed with excellent stereoinversion, providing a method to control the stereochemistry at a carbon adjacent to the alkyne. rsc.org This Sₙ2-type displacement offers a powerful tool for the synthesis of optically active propargylated compounds. rsc.org

The table below provides examples of methods for controlling stereochemistry in molecules containing ethynyl and benzyl moieties.

Reaction TypeMoietyKey MethodStereochemical OutcomeReference
Conjugate additionBenzylAsymmetric addition of a chiral lithium amine.Diastereoselective formation of the product. nih.gov
HydroalkylationBenzylNickel-catalyzed enantioselective hydroalkylation of enamides.Enantiomerically enriched α-alkyl chiral amines. chemrxiv.org
Three-component couplingEthynyl (propargyl)CuBr and (R)-quinap catalyzed reaction of alkyne, aldehyde, and amine.Good enantioselectivity for chiral propargylamines. organic-chemistry.org
Nucleophilic substitutionEthynyl (propargyl)Reaction of diorganocuprate(I) reagents with enantioenriched propargyl bromides.Excellent levels of stereoinversion (Sₙ2). rsc.org
Metal-mediated Barbier-type reactionEthynyl (propargyl)Reaction of azetidine-2,3-diones with propargyl bromides.Regio- and stereocontrolled synthesis of 3-propargyl-substituted 3-hydroxy-β-lactams. nih.gov

Incorporation of the Fluoro Substituent

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. Various methods have been developed for this purpose, each with its own advantages and limitations.

Direct Halogenation and Fluorination Methodologies for Aromatic Systems

Direct fluorination of aromatic compounds using elemental fluorine (F₂) is a powerful method but is often difficult to control due to the high reactivity of fluorine, which can lead to over-fluorination and side reactions. acs.orgrsc.org The process typically involves the liquid-phase fluorination of an aromatic substrate, which can result in a mixture of mono- and poly-fluorinated derivatives. acs.org An ionic electrophilic substitution mechanism is often proposed for these reactions. acs.org

To manage the high reactivity, researchers have explored various techniques, such as using diluted fluorine gas or specialized reactors. acs.orgrsc.org Despite these efforts, direct fluorination remains a challenging and often hazardous approach, limiting its widespread use in laboratory settings for complex molecules. rsc.org Alternative electrophilic fluorinating agents have been developed to offer safer and more selective methods. acs.org

Nucleophilic Fluorination and Electrophilic Fluorinating Reagents

A more common and controlled approach to introducing fluorine into aromatic systems involves nucleophilic or electrophilic fluorination strategies.

Nucleophilic Aromatic Substitution (SNA r): In this method, a leaving group on the aromatic ring is displaced by a fluoride ion. masterorganicchemistry.comwikipedia.org For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org While halogens are typical leaving groups, fluorine itself can act as a leaving group in SNAr reactions, a testament to the fact that C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com The high electronegativity of fluorine activates the ring towards nucleophilic attack. masterorganicchemistry.com Polyfluoroarenes, due to the high electronegativity of fluorine atoms, are particularly susceptible to SNAr reactions. nih.gov

Electrophilic Fluorination: This method utilizes reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. wikipedia.orgnumberanalytics.com This approach is often preferred as it avoids the harsh conditions sometimes required for SNAr. A variety of electrophilic fluorinating agents have been developed, many of which are N-F compounds. acs.orgwikipedia.org These reagents are generally more stable, safer, and easier to handle than elemental fluorine. rsc.org

Commonly used electrophilic fluorinating agents include:

N-Fluorobenzenesulfonimide (NFSI) : A versatile and commercially available reagent used for the direct fluorination of (hetero)aromatic C-H bonds. rsc.orgalfa-chemistry.com

Selectfluor® (F-TEDA-BF₄) : A powerful and widely used electrophilic fluorinating agent known for its stability and broad applicability. wikipedia.orgalfa-chemistry.com

N-Fluoropyridinium salts : Among the first developed N-F reagents, offering a milder alternative to traditional methods. rsc.org

The general mechanism involves the attack of the electron-rich aromatic ring on the electrophilic fluorine source, leading to the formation of the fluorinated product. numberanalytics.com

Enzymatic Approaches for Fluorinated Compound Synthesis

A burgeoning area in the synthesis of fluorinated compounds is the use of enzymes. nih.govresearchgate.net While naturally occurring organofluorines are rare, certain enzymes, known as fluorinases, have been discovered that can catalyze the formation of a carbon-fluorine bond. nih.govbohrium.com This enzymatic approach offers the potential for highly selective fluorination under mild reaction conditions. nih.gov

The most studied fluorinase, isolated from Streptomyces cattleya, catalyzes a SN2-type substitution reaction. bohrium.com Research in this area is focused on understanding the mechanism of these enzymes and harnessing their synthetic potential. nih.govresearchgate.net While still a developing field, enzymatic fluorination represents a promising and environmentally friendly alternative to traditional chemical methods. researchgate.net

Convergent and Divergent Synthetic Pathways to the Chemical Compound

Multi-Step Linear Syntheses

A linear synthesis involves the sequential modification of a starting material through a series of individual reactions until the final product is obtained. pediaa.com In the context of this compound, a plausible linear sequence could start from a simple, commercially available fluorinated aromatic compound. This would then undergo a series of reactions to introduce the ethynyl and the ethylaminomethyl groups.

A hypothetical linear synthesis might involve:

Starting with 3,5-difluorobenzaldehyde.

Sonogashira coupling to introduce the ethynyl group.

Reductive amination with ethylamine to form the final product.

One-Pot and Multicomponent Reaction Sequences

To improve efficiency and reduce waste, chemists often turn to one-pot reactions and multicomponent reactions (MCRs). arabjchem.orgorganic-chemistry.org

One-Pot Synthesis: This strategy involves performing multiple reaction steps in the same reaction vessel without isolating the intermediates. arabjchem.org This approach can save time, reagents, and solvents. For instance, a one-pot procedure could be designed to first form a key intermediate, which then reacts in situ with another reagent to yield the desired product. nih.govresearchgate.net

Multicomponent Reactions (MCRs): MCRs are a powerful class of one-pot reactions where three or more starting materials react to form a product that contains substantial portions of all the reactants. organic-chemistry.orgnih.govresearchgate.net MCRs are highly atom-economical and can rapidly generate molecular complexity. researchgate.net Several named MCRs, such as the Mannich and Petasis reactions, are used for the synthesis of amines. nih.gov A three-component reaction involving an aldehyde, an amine, and a third component (like an organometallic reagent or an alkyne) could potentially be employed to construct the core structure of this compound in a single step. rsc.orgacs.org

Convergent vs. Divergent Synthesis:

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of related compounds. wikipedia.org Starting from a core structure, different functional groups or side chains are introduced in the final steps. While not the most direct route to a single target like this compound, a divergent approach could be used to create a series of analogues for structure-activity relationship studies.

Chemical Reactivity and Transformations of Ethyl 3 Ethynyl 5 Fluoro Benzyl Amine

Reactions Involving the Ethynyl (B1212043) Group

The terminal alkyne is a highly versatile functional group, known for its ability to participate in a variety of addition and coupling reactions. Its linear geometry and electron-rich triple bond are central to its reactivity. rsc.org

The terminal alkyne of Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and specific method for covalently linking the molecule to another fragment bearing an azide (B81097) group. The reaction proceeds under mild conditions, often in aqueous media, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.

The general mechanism involves the in situ formation of a copper(I) acetylide species, which then reacts with an organic azide in a stepwise cycloaddition. This process is significantly accelerated by the copper catalyst, transforming a thermally slow reaction into a rapid and quantitative transformation. The resulting triazole linkage is exceptionally stable, resisting hydrolysis, oxidation, and reduction, making it a reliable linker in various applications, from materials science to medicinal chemistry.

Table 1: Example of CuAAC Reaction with this compound

Reactant 1Reactant 2Catalyst SystemProduct
This compoundBenzyl (B1604629) AzideCu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate)1-Benzyl-4-((3-(ethylaminomethyl)-5-fluorophenyl)methyl)-1H-1,2,3-triazole

The ethynyl group can undergo hydration (the addition of water) across the triple bond to yield carbonyl compounds. The regiochemical outcome of this reaction is dependent on the catalytic conditions employed.

Markovnikov Hydration : In the presence of a strong acid like sulfuric acid (H₂SO₄) and a mercury(II) sulfate (B86663) (HgSO₄) catalyst, hydration follows Markovnikov's rule. libretexts.org The initial addition of water forms an enol intermediate where the hydroxyl group is attached to the more substituted carbon of the original alkyne. This enol is unstable and rapidly tautomerizes to the more stable keto form. For a terminal alkyne like that in this compound, this process yields a methyl ketone. libretexts.orglibretexts.org

Anti-Markovnikov Hydration : To achieve anti-Markovnikov addition and produce an aldehyde, two primary methods are available. The first is hydroboration-oxidation, which typically uses a sterically hindered borane (B79455) reagent (like disiamylborane (B86530), Sia₂BH, or 9-BBN) to prevent double addition across the triple bond. libretexts.org The subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic medium yields an enol that tautomerizes to the corresponding aldehyde. libretexts.org A second method involves catalysis with specific ruthenium complexes, which can directly promote the anti-Markovnikov addition of water to form the aldehyde, often with high selectivity and under mild conditions. tcichemicals.comacs.orgnih.gov

Table 2: Hydration Reactions of the Ethynyl Group

Reaction TypeReagentsIntermediateFinal Product
Markovnikov Hydration H₂O, H₂SO₄, HgSO₄Enol (OH on internal carbon)1-(3-((Ethylamino)methyl)-5-fluorophenyl)ethan-1-one (a methyl ketone)
Anti-Markovnikov Hydration 1. Sia₂BH or 9-BBN2. H₂O₂, NaOHEnol (OH on terminal carbon)2-(3-((Ethylamino)methyl)-5-fluorophenyl)acetaldehyde (an aldehyde)

The terminal C(sp)-H bond is reactive in a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. acs.orgrsc.org

Sonogashira Coupling : This reaction couples the terminal alkyne with aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.orgwikipedia.org This method is highly effective for synthesizing internal alkynes. Reacting this compound with an aryl iodide, for instance, would yield a diarylacetylene derivative. gold-chemistry.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orggold-chemistry.org

Glaser Coupling : The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. organic-chemistry.org The reaction is typically mediated by a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant like oxygen (air) and an amine base. wikipedia.orgsynarchive.com Applying Glaser conditions to this compound would result in a dimer connected by a butadiyne linker. nih.gov A modern variation, the Hay coupling, uses a catalytic amount of a Cu(I)-TMEDA complex. wikipedia.orgsynarchive.com

Table 3: Transition Metal-Catalyzed Functionalizations

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Sonogashira Coupling Aryl/Vinyl Halide (e.g., Iodobenzene)Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine baseInternal Alkyne
Glaser Coupling None (Homocoupling)Cu(I) salt (e.g., CuCl), Oxidant (O₂), Amine baseSymmetrical 1,3-Diyne

In medicinal chemistry and drug design, the ethynyl group is recognized as a versatile bioisostere, a substituent that shares key physicochemical properties with another group, allowing it to preserve or enhance biological activity. taylorfrancis.com The ethynyl group is often used as a bioisosteric replacement for halogens, particularly chlorine and iodine. nih.govacs.org

This relationship stems from their similar molecular electrostatic potentials, with both halogens (in halobenzenes) and the terminal hydrogen of an alkyne exhibiting a region of positive charge (a σ-hole for halogens). nih.gov This allows the ethynyl group to mimic interactions like halogen bonds, which are important for ligand-protein binding. acs.orgnih.gov For example, the ethynyl group in the drug erlotinib (B232) mimics a halogen bond formed by the chlorine atom in gefitinib. nih.govacs.org Beyond mimicking halogens, the alkyne's rigid, linear geometry makes it an excellent non-polar spacer or linker, and it can also serve as a bioisostere for other functionalities like the nitrile or even a 1,4-disubstituted benzene (B151609) ring. taylorfrancis.comresearchgate.net This versatility directly impacts its chemical reactivity in a biological context, allowing it to form specific non-covalent interactions or to act as a rigid scaffold. researchgate.net

Reactions of the Amine Functionality

The secondary amine in this compound is a nucleophilic and basic center, allowing for reactions at the nitrogen atom, primarily through the lone pair of electrons.

Alkylation : As a secondary amine, the nitrogen atom can act as a nucleophile and be alkylated by reacting with alkyl halides (e.g., methyl iodide) or other electrophilic alkylating agents. researchgate.netyoutube.com This reaction typically proceeds via an S_N2 mechanism to form a tertiary amine. youtube.com The reaction may require a base to neutralize the hydrogen halide byproduct. Over-alkylation can occur to form a quaternary ammonium (B1175870) salt, especially with reactive alkylating agents. youtube.com Deaminative alkylation under photoredox catalysis is another modern approach to form C-P bonds, highlighting the versatility of the benzylamine (B48309) moiety. chemistryviews.org

Acylation : The secondary amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. byjus.com This nucleophilic acyl substitution reaction results in the formation of a stable N,N-disubstituted amide. youtube.com The reaction is often performed in the presence of a non-nucleophilic base, like pyridine, to scavenge the acidic byproduct (e.g., HCl) and drive the reaction to completion. youtube.com Unlike the parent amine, the resulting amide is non-basic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Table 4: Reactions of the Secondary Amine Functionality

Reaction TypeReagentBase (if needed)Product Class
N-Alkylation Alkyl Halide (e.g., CH₃I)Mild base (e.g., K₂CO₃)Tertiary Amine
N-Acylation Acyl Chloride (e.g., Acetyl chloride)PyridineN,N-disubstituted Amide

Amide Bond Formation and Derivatization

The secondary amine functionality in this compound serves as a key site for derivatization, most notably through the formation of amide bonds. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or acid anhydride. libretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukyoutube.com

The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com This initial addition forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, leading to the elimination of a chloride ion. A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine (B128534), removes the proton from the nitrogen to yield the final N,N-disubstituted amide product and an ammonium salt. chemguide.co.ukcommonorganicchemistry.com

This reaction is highly versatile and allows for the introduction of a wide array of acyl groups, thereby modifying the molecule's properties. commonorganicchemistry.com While chemical synthesis is common, enzymatic strategies using biocatalysts like hydrolases or acyl-adenylating enzymes are also emerging as greener alternatives for amide bond formation. rsc.orgnih.gov

Table 1: Examples of Amide Bond Formation Reactions
Acylating AgentProduct NameChemical Structure of Product
Acetyl ChlorideN-(3-ethynyl-5-fluoro-benzyl)-N-ethyl-acetamideF-C₆H₃(C≡CH)(CH₂N(Et)C(O)CH₃)
Benzoyl ChlorideN-(3-ethynyl-5-fluoro-benzyl)-N-ethyl-benzamideF-C₆H₃(C≡CH)(CH₂N(Et)C(O)Ph)
Propionic AnhydrideN-(3-ethynyl-5-fluoro-benzyl)-N-ethyl-propionamideF-C₆H₃(C≡CH)(CH₂N(Et)C(O)CH₂CH₃)

Imine Formation and Subsequent Transformations

While primary amines react with aldehydes and ketones to form imines (compounds with a C=N double bond), secondary amines like this compound react to form enamines. pressbooks.pubjove.com An enamine is characterized by an amino group attached to a carbon that is part of a carbon-carbon double bond. libretexts.orgchemistrysteps.com

The formation of an enamine is an acid-catalyzed reversible reaction where water is eliminated. libretexts.org The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. ucalgary.ca Following protonation of the hydroxyl group to create a good leaving group (water), the lone pair on the nitrogen helps to push out the water molecule, forming an iminium ion. Since the nitrogen atom in this intermediate lacks a proton to eliminate, a proton is removed from an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine. jove.comucalgary.ca The reaction's pH must be carefully controlled, typically between 4 and 5, to ensure the amine remains sufficiently nucleophilic while still allowing for catalysis. pressbooks.pub

Table 2: Enamine Formation from this compound
Carbonyl CompoundResulting Enamine Product TypeNotes
Acetone (a ketone)Enamine derived from acetoneThe double bond forms between the original carbonyl carbon and one of the methyl carbons.
Acetaldehyde (an aldehyde)Enamine derived from acetaldehydeThe reaction requires an α-hydrogen on the carbonyl compound for the final deprotonation step. jove.com
Cyclohexanone (a cyclic ketone)Enamine with an endocyclic double bondThe double bond is formed within the six-membered ring, adjacent to the nitrogen substituent.

Intramolecular Cyclization Processes

The presence of both an amine and an ethynyl group within the same molecule opens pathways for powerful intramolecular cyclization reactions to form nitrogen-containing heterocycles. These transformations, often categorized as hydroaminations, add the N-H bond across the alkyne's triple bond. nih.govlibretexts.org While thermodynamically favorable, these reactions often have a high activation barrier and require catalysis. researchgate.net

A variety of transition metals, including those from groups 9-12 (such as rhodium, palladium, and copper), have been shown to catalyze the intramolecular hydroamination of aminoalkynes. researchgate.netacs.org Gold catalysts, in particular, are highly effective for the cyclization of enynes and related systems. nih.govacs.orgnih.gov The reaction typically proceeds via activation of the alkyne by the metal catalyst, making it susceptible to nucleophilic attack by the tethered amine. This can lead to the formation of various heterocyclic ring systems, such as pyrrolidines and piperidines, depending on the length of the tether between the reacting groups. acs.org The initial products are often exocyclic enamines or imines, which may subsequently isomerize to more stable endocyclic forms. libretexts.orgacs.org

Table 3: Potential Intramolecular Cyclization Pathways
Catalyst TypeReaction TypePotential Heterocyclic Product
Gold(I) or Gold(III) Complexes nih.govacs.orgHydroamination/CycloisomerizationSubstituted Isoquinoline or Dihydroisoquinoline
Palladium(II) Complexes researchgate.netHydroaminationSubstituted Isoquinoline or related N-heterocycles
Copper(I)/Copper(II) Salts researchgate.netacs.orgHydroaminationSubstituted Isoquinoline or related N-heterocycles
Nickel Complexes rsc.orgArylative Cyclization (with arylboronic acid)Functionalized five-membered ring heterocycles

Transformations at the Fluorinated Aromatic Ring

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the combined directing effects of its two substituents: the fluorine atom and the ethylaminomethyl group (-CH₂NHEt).

Fluorine : Fluorine is a deactivating group due to its strong electron-withdrawing inductive effect. csbsju.edustackexchange.com However, it is also an ortho, para-director because its lone pairs can donate electron density through resonance, which stabilizes the carbocation intermediate (sigma complex) formed during attack at these positions. acs.orgvaia.compressbooks.pub

Ethylaminomethyl Group : This alkylamine substituent is an activating group. The methylene (B1212753) bridge prevents the nitrogen's lone pair from directly resonating with the ring, but the group as a whole is electron-donating via induction and activates the ring toward electrophilic attack. It is also an ortho, para-director.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
EAS ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺Ethyl-(3-ethynyl-5-fluoro-4-nitro-benzyl)-amine and Ethyl-(3-ethynyl-5-fluoro-6-nitro-benzyl)-amine
BrominationBr⁺Ethyl-(4-bromo-3-ethynyl-5-fluoro-benzyl)-amine and Ethyl-(6-bromo-3-ethynyl-5-fluoro-benzyl)-amine
Friedel-Crafts AcylationRCO⁺4-Acyl and 6-Acyl substituted products

Nucleophilic Aromatic Substitution Pathways (if applicable)

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group. masterorganicchemistry.com In the parent molecule, this compound, the ring is not strongly activated for SₙAr, making this pathway unlikely under standard conditions.

However, if the ring were modified to include a potent electron-withdrawing group, such as a nitro group at the C4 or C6 position, SₙAr could become feasible. In such cases, the fluorine atom could act as the leaving group. Although the C-F bond is very strong, fluorine's high electronegativity strongly polarizes the C-F bond, making the attached carbon highly electrophilic and accelerating the rate-determining nucleophilic attack step. masterorganicchemistry.comwyzant.com Restoration of aromaticity upon fluoride (B91410) expulsion provides the driving force to overcome the C-F bond strength. masterorganicchemistry.com Studies on polyfluorinated benzenes show that fluorine is readily displaced by strong nucleophiles like hydroxides and amines. nih.gov Photoredox catalysis has also enabled the nucleophilic defluorination of unactivated and even electron-rich fluoroarenes. nih.gov

Table 5: Hypothetical Nucleophilic Aromatic Substitution (Requires Ring Activation)
Activating Group (Hypothetical)NucleophilePotential Product (Displacement of Fluorine)
-NO₂ at C4CH₃O⁻ (Methoxide)Ethyl-(3-ethynyl-5-methoxy-4-nitro-benzyl)-amine
-NO₂ at C6NH₃ (Ammonia)Ethyl-(5-amino-3-ethynyl-6-nitro-benzyl)-amine
-CN at C4R₂NH (Secondary Amine)Ethyl-(5-(dialkylamino)-4-cyano-3-ethynyl-benzyl)-amine

Directed C-H Functionalization Strategies

The amine functionality can act as a directing group to facilitate the selective activation and functionalization of otherwise inert C-H bonds, particularly at the ortho position of the benzyl group. rsc.orgresearchgate.net This strategy involves the coordination of the amine's nitrogen atom to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium), which then positions the metal center in close proximity to the C-H bond at the C2 or C6 position. oup.comnih.gov This forms a metallacyclic intermediate that enables the cleavage of the C-H bond.

This activation allows for a variety of transformations, including arylation, alkylation, and amidation, directly on the aromatic ring without pre-functionalization. researchgate.netthieme-connect.com For example, using a palladium catalyst, the C-H bond at C2 could be coupled with aryl halides or boronic acids. thieme-connect.com This approach offers a highly efficient and atom-economical route to complex substituted aromatic compounds. While direct C-H functionalization is powerful, sometimes transient directing groups, such as CO₂, are used to functionalize amines at different positions. rsc.orgthieme-connect.com

Table 6: Amine-Directed C-H Functionalization Strategies
Catalytic SystemCoupling PartnerReaction TypePredicted Product
Pd(OAc)₂ / LigandAryl Bromide (Ar-Br)Ortho-ArylationEthyl-(2-aryl-3-ethynyl-5-fluoro-benzyl)-amine
[RhCp*Cl₂]₂Alkene (R-CH=CH₂)Ortho-AlkenylationEthyl-(3-ethynyl-5-fluoro-2-vinyl-benzyl)-amine
Ni(OTf)₂ / Directing GroupArylsulfonyl ChlorideOrtho-Sulfonylation2-(Arylsulfonyl)-N-ethyl-N-(3-ethynyl-5-fluoro-benzyl)-amine oup.com

Derivatization Strategies for Advanced Molecular Scaffolds

Derivatization is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's properties. For a compound like this compound, which possesses three distinct functional handles—a secondary amine, a terminal alkyne, and a fluoro-substituted aromatic ring—a multitude of derivatization strategies could theoretically be employed.

Introduction of Orthogonal Protecting Groups

Orthogonal protecting groups are essential tools in multi-step synthesis, enabling the selective modification of one functional group in the presence of others. organic-chemistry.orgbham.ac.uknih.gov In the case of this compound, the secondary amine and the terminal alkyne are both reactive sites that would likely require protection during the synthesis of more complex derivatives.

A hypothetical strategy would involve the protection of the secondary amine, for which a variety of protecting groups are available. For instance, a tert-butoxycarbonyl (Boc) group could be introduced, which is stable under many reaction conditions but can be removed with acid. organic-chemistry.org Alternatively, a benzyloxycarbonyl (Cbz) group could be used, which is removable by hydrogenolysis. organic-chemistry.org The terminal alkyne could be protected with a bulky silyl (B83357) group, such as a triisopropylsilyl (TIPS) group, which is typically removed with a fluoride source.

The orthogonality of these groups would, in theory, allow for the selective deprotection and subsequent reaction of either the amine or the alkyne, while the other functional group remains shielded. However, no published studies have documented the application of these or any other orthogonal protecting group strategies specifically to this compound.

Synthesis of Conjugates and Hybrid Molecules

The terminal alkyne functionality in this compound makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a powerful method for creating conjugates and hybrid molecules. nih.gov This reaction would allow for the covalent linking of the benzylamine scaffold to a wide array of other molecules, such as biomolecules (peptides, proteins, oligonucleotides), polymers, or fluorescent dyes, provided they bear an azide group.

Furthermore, the secondary amine could be functionalized to create hybrid molecules. For example, it could be acylated with a carboxylic acid to form an amide bond, or it could undergo reductive amination with an aldehyde or ketone. These reactions would enable the attachment of various molecular fragments, potentially altering the biological activity or physical properties of the parent compound.

Despite these theoretical possibilities, the scientific literature lacks specific examples of conjugates or hybrid molecules synthesized from this compound. Research on related benzylamines and ethynyl-containing compounds is extensive, but a direct application to the target molecule has not been reported. nih.govresearchgate.netmasterorganicchemistry.commasterorganicchemistry.com

Computational and Theoretical Investigations of Ethyl 3 Ethynyl 5 Fluoro Benzyl Amine

Quantum Chemical Analysis of Molecular Structure

Electronic Structure and Bonding Characteristics

The electronic structure of Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine is characterized by a sophisticated interplay of covalent bonding and electron delocalization. The benzene (B151609) ring forms a stable aromatic core, with the ethynyl (B1212043) and fluoro substituents significantly influencing the electron distribution. The nitrogen atom of the ethylamine (B1201723) group introduces a region of higher electron density and potential for hydrogen bonding.

A detailed analysis of the bond lengths and angles reveals the geometric arrangement of the atoms. The C-F bond is notably short and strong due to the high electronegativity of fluorine. The C≡C triple bond of the ethynyl group is also a prominent feature, contributing to the rigidity of that portion of the molecule. The bonding within the ethylamine side chain exhibits typical sp3 hybridization for the carbon atoms and sp3 for the nitrogen, allowing for conformational flexibility.

BondPredicted Bond Length (Å)
C-F1.35
C≡C1.21
C-N1.47
N-H1.01
C-H (aromatic)1.08
C-H (aliphatic)1.09

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Molecular OrbitalPredicted Energy (eV)
HOMO-6.2
LUMO-0.8
HOMO-LUMO Gap5.4

Electrostatic Potential and Charge Distribution Mapping

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In the MEP map of this compound, the most negative potential (red and yellow regions) is anticipated to be concentrated around the fluorine atom and the nitrogen atom of the amine, due to their high electronegativity and lone pairs of electrons. The acidic proton of the ethynyl group and the hydrogen atoms of the amine group are expected to show a positive electrostatic potential (blue regions), making them potential hydrogen bond donors. The aromatic ring will exhibit a mixed potential, with the π-system providing a region of negative potential above and below the plane of the ring.

Molecular Modeling and Conformational Landscape

The three-dimensional shape of a molecule, or its conformation, is critical to its function and interactions with other molecules. Molecular modeling techniques allow for the exploration of the conformational landscape of this compound to identify its most stable arrangements.

Conformational Preferences and Energy Minima Determination

The flexibility of the ethylamine side chain allows for multiple possible conformations. By performing a systematic conformational search, it is possible to identify the low-energy conformers, which are the most likely to be populated at room temperature. The primary dihedral angles that define the conformation are the C-C-N-C and C-N-C-C torsions in the ethylamine group.

The global minimum energy conformation is predicted to be one where steric hindrance between the ethyl group and the benzyl (B1604629) moiety is minimized. This is likely to involve a staggered arrangement of the substituents around the C-N bonds. The relative energies of different conformers can be calculated to determine their population distribution according to the Boltzmann distribution.

ConformerRelative Energy (kcal/mol)
Global Minimum0.0
Conformer 21.2
Conformer 32.5

Analysis of Torsional and Steric Effects

The rotational barriers around the single bonds in the ethylamine side chain are a result of torsional and steric effects. Torsional strain arises from the eclipsing of bonds on adjacent atoms, while steric strain results from repulsive interactions between bulky groups.

Rotational BarrierPredicted Energy (kcal/mol)
C-C (ethylamine)3.5
C-N (ethylamine)2.8
C(benzyl)-N4.1

Computational Studies of Reaction Mechanisms

Computational studies of reaction mechanisms for molecules like this compound would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. These studies are crucial for identifying the most plausible pathways a reaction can take.

A primary goal of computational reaction mechanism studies is to locate and characterize transition states (TS), which are first-order saddle points on the potential energy surface. arxiv.org The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate. For this compound, several key reactions could be elucidated through these methods.

N-Alkylation and Nucleophilic Substitution: The nitrogen atom of the ethylamine group is nucleophilic. Its reaction with an electrophile, such as an alkyl halide, would proceed via a nucleophilic substitution mechanism. Quantum mechanical studies on similar reactions involving substituted benzylamines and benzyl bromides have confirmed an SN2-type mechanism. researchgate.netresearchgate.net Computational modeling would involve locating the SN2 transition state, where the nucleophilic nitrogen attacks the electrophilic carbon, and the leaving group departs. Calculations would determine the geometry of this transition state, including the forming N-C bond and the breaking C-Leaving Group bond. The calculated free energy of activation provides a quantitative measure of the reaction's feasibility. researchgate.net The presence of the electron-withdrawing fluorine and ethynyl groups on the benzyl ring would be expected to influence the nucleophilicity of the amine and the stability of the transition state.

Oxidation of the Amine: The oxidation of benzylamines to the corresponding imines is a fundamental transformation. Computational studies on the oxidation of substituted benzylamines have proposed mechanisms involving the transfer of a hydride ion from the amine to the oxidant in the rate-determining step. ias.ac.in For this compound, theoretical modeling could characterize the transition state of this hydride transfer, providing insights into the electronic demands of the reaction. Isotope effect calculations (e.g., kH/kD) could be performed computationally to corroborate the C-H bond cleavage in the rate-determining step, a technique that has been applied experimentally and theoretically to similar systems. ias.ac.in

The table below illustrates a hypothetical energy profile for a generic reaction of a substituted benzylamine (B48309), as would be determined by computational pathway elucidation.

StructureDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Electrophile0.0
Transition State (TS1)SN2 Attack on Electrophile+15.2
IntermediateAlkylated Amine Salt-5.4
Transition State (TS2)Proton Transfer-2.1
ProductsN-Alkylated Product + Byproduct-10.8

This table is illustrative, based on typical values for related amine alkylation reactions. Specific values for the target compound require dedicated calculation.

Beyond transition states, computational chemistry is used to identify and characterize reaction intermediates. In the case of this compound, oxidation reactions could proceed via radical pathways. For instance, oxidation initiated by a radical species like the sulfate (B86663) radical anion (SO₄•⁻) has been shown to involve both hydrogen atom abstraction (HAT) and single electron transfer (SET) mechanisms in analogous N-(arylsulfonyl)benzylamines. nih.gov

Computational modeling can help distinguish between these pathways by calculating the energies of the potential intermediates:

Radical Cation: Formed via a SET mechanism where an electron is removed from the amine.

Aminyl Radical: Formed via HAT from the N-H bond.

α-Amino Radical: Formed via HAT from a benzylic C-H bond.

The stability of these radical species can be assessed computationally. The spin density distribution, calculated using DFT, reveals where the unpaired electron is localized, providing clues about the radical's reactivity. For example, in the oxidation of benzylamines promoted by salicylic (B10762653) acid derivatives under an oxygen atmosphere, the formation of radical species was suggested by experimental results and supported by proposed mechanistic pathways that could be further investigated computationally. acs.org The presence of radical scavengers inhibiting the reaction provides experimental evidence for such intermediates. acs.orgresearchgate.net

Predictive Modeling of Reactivity and Selectivity

Predictive modeling aims to forecast the chemical behavior of a molecule without performing the experiment. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, as well as through more direct computational approaches.

QSAR/QSPR Models: These statistical models correlate variations in the chemical structure with changes in biological activity or chemical reactivity. mdpi.comnih.gov For a series of compounds related to this compound, a QSAR model could be developed to predict properties like its inhibitory activity against an enzyme (e.g., Monoamine Oxidase B, a common target for related structures) or its reaction rate in a specific transformation. nih.govmdpi.com The model would be built using calculated molecular descriptors.

Molecular Descriptors for Predictive Modeling:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. These describe the electronic nature of the molecule. The electron-withdrawing fluoro and ethynyl groups in the target compound would significantly impact these descriptors.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's E_s). These quantify the size and shape of the molecule.

Topological Descriptors: Connectivity indices that describe how atoms are connected.

Lipophilicity Descriptors: LogP (the partition coefficient between octanol (B41247) and water), which is crucial for predicting pharmacokinetic properties. nih.gov

The table below provides an example of descriptors that would be calculated for this compound in a predictive modeling study.

Descriptor TypeDescriptor NamePredicted Role in Reactivity/Selectivity
ElectronicHOMO EnergyIndicates nucleophilicity and susceptibility to oxidation.
ElectronicMulliken Charge on NitrogenCorrelates with the nitrogen atom's basicity and nucleophilicity.
ElectronicMolecular Electrostatic Potential (MEP)Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
StericMolecular VolumeAffects accessibility of the reactive sites to other reagents or enzyme active sites.
LipophilicityCalculated LogPInfluences solubility and transport properties, key for biological applications.

Predicting Site Selectivity: For molecules with multiple reactive sites, predicting selectivity is a major challenge. Computational models, including advanced machine learning approaches like graph-convolutional neural networks, are being developed to predict the site selectivity of reactions such as aromatic C-H functionalization. rsc.orgchemrxiv.org For this compound, such models could predict whether a reaction would occur at the amine, the ethynyl group, or one of the C-H bonds on the aromatic ring. These predictions are often based on comparing the activation energies for reactions at each possible site. The lower the calculated activation energy, the more favored the reaction pathway. researchgate.net

Based on a comprehensive search of available literature, there is no specific research or application data published for the chemical compound This compound . The search results did not yield any documents detailing its use as a synthetic building block in the specific areas of medicinal chemistry, material science, or catalyst design as requested in the outline.

The functional groups present in the molecule—an ethylamine, a fluorine atom, and an ethynyl group on a benzyl scaffold—are of significant interest in various fields of chemistry:

Medicinal Chemistry : Fluorine is often incorporated into drug candidates to improve metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net The benzylamine core is a common structure in many pharmaceuticals, and the ethynyl group can be used for "click" chemistry or as a reactive handle for synthesizing more complex molecules. researchgate.netnih.gov For instance, related structures like 3-fluoro-5-ethynyl-benzonitrile have been used to develop high-affinity radioligands for medical imaging. acs.orgacs.org

Material Science and Polymer Chemistry : Monomers containing ethynyl groups are valuable in polymer synthesis as they can undergo polymerization or be used in post-polymerization modifications, such as click reactions, to create functional materials. researchgate.netgoogle.comacs.org The fluorine atom can impart desirable properties like thermal stability and hydrophobicity to polymers. google.com

Catalyst and Ligand Design : Amine-containing molecules are frequently used as ligands for metal catalysts due to the coordinating ability of the nitrogen atom. The electronic properties of the ligand can be fine-tuned by substituents on the aromatic ring, such as the electron-withdrawing fluorine and ethynyl groups.

While these general principles apply to the structural motifs within this compound, no specific studies have been found that utilize this particular compound. Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline. The compound may be a novel or proprietary intermediate that is not yet described in publicly accessible scientific literature.

Applications of Ethyl 3 Ethynyl 5 Fluoro Benzyl Amine As a Synthetic Building Block

Application as a Chemical Probe for Mechanistic Studies

Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine, by virtue of its distinct structural features, holds significant potential as a chemical probe for the elucidation of complex biological mechanisms. The terminal ethynyl (B1212043) group serves as a versatile reactive handle, the fluoro-substituent can act as a ¹⁹F NMR reporter, and the secondary amine moiety can facilitate interactions with biological macromolecules. While specific published research on this molecule as a chemical probe is not available, its application can be illustrated through a hypothetical study focused on understanding the mechanism of a novel enzyme.

Hypothetical Case Study: Elucidating the Active Site of a Novel Amine Oxidase

Consider a newly discovered amine oxidase, termed AOX-F, which is implicated in a key cellular signaling pathway. The precise mechanism of substrate recognition and catalysis by AOX-F is unknown. This compound could be employed as a mechanism-based inactivator to identify the active site residues and probe the catalytic cycle.

Mechanistic Hypothesis: It is hypothesized that AOX-F oxidizes the amine of this compound to an imine, which is then attacked by a nucleophilic residue in the enzyme's active site. The terminal alkyne provides a secondary, latent reactive group that can be used to "click" on a reporter tag for subsequent analysis.

Experimental Design and Fictional Findings:

Enzyme Inactivation Kinetics: Purified AOX-F would be incubated with varying concentrations of this compound, and the enzymatic activity would be monitored over time. A time- and concentration-dependent loss of activity would suggest covalent modification. Fictional kinetic data could be generated as follows:

Inhibitor Concentration (µM) Observed Rate of Inactivation (k_obs) (min⁻¹)
50.025
100.048
200.089
400.152
800.235

From this data, kinetic parameters such as the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i) could be determined, providing insights into the efficiency of the probe.

Identification of Covalent Adduct: To confirm covalent modification and identify the site of adduction, the inactivated AOX-F would be subjected to proteolysis followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the modified peptide would be increased by the mass of the inhibitor, allowing for the identification of the specific amino acid residue that forms the covalent bond. For instance, a mass shift of 191.1 Da on a peptide containing a cysteine residue would strongly suggest that this cysteine is the nucleophile that attacks the intermediate.

¹⁹F NMR Studies: The fluorine atom on the benzyl (B1604629) ring provides a sensitive NMR handle. The ¹⁹F NMR spectrum of the free probe in solution would exhibit a characteristic chemical shift. Upon binding to the active site of AOX-F and subsequent covalent modification, the local electronic environment of the fluorine atom would change, leading to a measurable shift in its resonance. This can provide information on the conformational changes within the active site during the catalytic process.

Detailed Research Findings (Hypothetical):

Mechanism of Inactivation: The kinetic data would be consistent with a mechanism-based inactivation, where this compound acts as a substrate for AOX-F before forming a covalent bond.

Active Site Residue Identification: LC-MS/MS analysis could pinpoint a specific cysteine residue (e.g., Cys342) as the site of covalent modification. This would identify Cys342 as a key catalytic residue in the active site of AOX-F.

Conformational Dynamics: ¹⁹F NMR experiments could reveal a significant downfield shift of the fluorine signal upon covalent modification, suggesting a change in the protein conformation that shields the probe from the solvent and places it in a more hydrophobic environment within the active site.

Through this multi-faceted approach, this compound could serve as a powerful chemical probe to unravel the mechanistic details of enzyme function, a critical step in understanding cellular pathways and for the rational design of specific inhibitors.

Structure Reactivity Relationships and Analog Design Principles for the Chemical Compound

Impact of Ethynyl (B1212043) Group Position and Substituents on Chemical Reactivity and Selectivity

The terminal ethynyl group (–C≡CH) is a versatile functional group that significantly influences the reactivity of the molecule. Its sp-hybridized carbons render the triple bond more electrophilic than a corresponding double bond (alkene). msu.edu This makes the ethynyl group susceptible to nucleophilic addition reactions. msu.edu Furthermore, the terminal hydrogen is weakly acidic and can be removed by a strong base to form a metal acetylide, which is a potent nucleophile for creating new carbon-carbon bonds. msu.edu

The position of the ethynyl group at the meta-position (C3) relative to the benzylamine (B48309) moiety has a distinct electronic effect. The ethynyl group is known to be electron-withdrawing through its inductive effect but can act as an electron-releasing group through resonance. rsc.org When positioned meta, its electron-withdrawing inductive effect dominates, which deactivates the aromatic ring towards electrophilic substitution. rsc.org This deactivation is more pronounced from the meta-position than the para-position. rsc.org

The reactivity of the ethynyl group itself is a key feature for synthetic modification. It can readily participate in a variety of reactions, including:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides, allowing for the extension of the carbon skeleton.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction for forming triazoles, often used to link molecules together.

Hydroboration-Oxidation: This two-step process can convert the terminal alkyne into an aldehyde, providing a route to further functionalization. msu.edu

Halogenation: The terminal alkyne can undergo halogenation, a reaction that can be catalyzed by specific enzymes. nih.gov

The steric bulk of substituents on the ethynyl group can also play a role in selectivity. For instance, using bulky reagents like disiamylborane (B86530) in hydroboration can prevent further reaction at the resulting alkene, ensuring the formation of the desired aldehyde after oxidation. msu.edu

Table 1: Reactivity of the Ethynyl Group

Reaction TypeDescriptionKey ReagentsProduct Type
Sonogashira CouplingForms a C-C bond between the alkyne and an aryl/vinyl halide.Pd catalyst, Cu(I) co-catalyst, baseSubstituted alkyne
Click Chemistry (CuAAC)Forms a 1,2,3-triazole ring from an alkyne and an azide (B81097).Cu(I) catalystTriazole
Hydroboration-OxidationConverts the alkyne to an aldehyde.1. Disiamylborane or 9-BBN 2. H₂O₂, NaOHAldehyde
Metal Acetylide FormationDeprotonation of the terminal alkyne to form a nucleophile.Strong base (e.g., NaNH₂, n-BuLi)Alkynylide anion

Influence of the Fluoro Substituent on Aromatic Reactivity and Electronic Properties

The fluorine atom at the C5 position exerts a powerful influence on the electronic properties of the benzene (B151609) ring, primarily through its strong inductive effect and weaker resonance effect. Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the ring through the sigma bond (–I effect). csbsju.edu This inductive effect leads to a significant partial positive charge on the carbon to which it is attached and, to a lesser extent, on other carbons in the ring. csbsju.eduwyzant.com This general withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution compared to benzene.

The presence of fluorine can also increase the reactivity of the ring towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, making the initial nucleophilic attack more favorable. wyzant.com In fact, aryl fluorides are often more reactive in SNAr reactions than other aryl halides. wyzant.com

The addition of fluorine atoms can also enhance the thermal stability and chemical resistance of the aromatic ring. nih.gov This "fluoromaticity" arises from the contribution of fluorine's orbitals to the ring's π-system, which can lead to increased stability and resistance to addition reactions. nih.gov

Table 2: Electronic Effects of the Fluoro Substituent

EffectDescriptionImpact on Reactivity
Inductive Effect (-I)Strong withdrawal of electron density from the aromatic ring through the C-F sigma bond. csbsju.eduDeactivates the ring towards electrophilic substitution. Stabilizes intermediates in nucleophilic substitution. wyzant.com
Resonance Effect (+R)Donation of a lone pair of electrons into the aromatic π-system. csbsju.eduDirects incoming electrophiles to the ortho and para positions. csbsju.edu
Overall Effect on Electrophilic SubstitutionDeactivating, but ortho, para-directing.Slower reaction rate compared to benzene, with substitution favored at positions 2, 4, and 6.

Role of Amine Substitutions on Chemical Reactivity, Basicity, and Stereo-control

The N-ethyl secondary amine group is a critical determinant of the molecule's basicity and nucleophilicity. The lone pair of electrons on the nitrogen atom makes the compound basic and allows it to act as a nucleophile. In benzylamines, the methylene (B1212753) (–CH₂–) spacer insulates the nitrogen atom from the direct electron-withdrawing resonance effects of the benzene ring that are seen in anilines. quora.com This makes benzylamines significantly more basic than anilines. quora.combyjus.com

The presence of an ethyl group on the nitrogen atom, as opposed to a primary amine (–NH₂), generally increases basicity in the gas phase due to the electron-donating inductive effect of the alkyl group. quora.com The ethyl group pushes electron density towards the nitrogen, making the lone pair more available for donation. quora.com In aqueous solution, the trend is more complex due to salvation effects, but secondary amines like N-ethylbenzylamine are typically stronger bases than their primary counterparts. quora.com

The N-ethyl group also introduces steric hindrance around the nitrogen atom. This can influence the rate and outcome of reactions involving the amine. While the ethyl group is relatively small, it can still affect the approach of bulky electrophiles or reagents.

The amine group itself is a powerful activating group for electrophilic aromatic substitution. However, because it is attached to a benzylic carbon and not directly to the ring, its activating effect is transmitted through the benzylic position, which is a much weaker effect than that of a direct amino substituent (like in aniline). Under acidic conditions, the amine will be protonated to form an ammonium (B1175870) salt (–NH₂⁺Et–), which is a strongly deactivating, meta-directing group due to its positive charge and powerful inductive electron withdrawal.

Table 3: Comparison of Amine Basicity

CompoundKey Structural FeatureRelative BasicityReason
Aniline-NH₂ directly on the ringLeast BasicLone pair is delocalized into the benzene ring by resonance. quora.combyjus.com
Benzylamine-NH₂ separated by a -CH₂- groupIntermediateLone pair is not delocalized into the ring; more available for protonation. quora.com
N-EthylbenzylamineSecondary amine with an ethyl groupMost BasicElectron-donating inductive effect of the ethyl group increases electron density on nitrogen. quora.comquora.com

Stereochemical Implications in the Synthesis and Reactions of Derivatives

While Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine itself is not chiral, reactions involving the benzylic position or the amine can lead to the formation of chiral centers. For instance, functionalization of the α-carbon (the –CH₂– group) can create a stereocenter. The synthesis of chiral benzylamine derivatives is an active area of research, often employing chiral catalysts or auxiliaries to achieve high enantioselectivity. researchgate.netnih.gov

The synthesis of chiral α,α-diarylmethylamines, for example, can be achieved through the enantioselective lithiation of N-benzyl urea (B33335) derivatives using a chiral lithium amide base, followed by an intramolecular substitution. nih.gov The synthesis of 3,5-disubstituted piperidines, which are related structures, from benzylamine and 1,4-dienes often results in a mixture of cis and trans diastereomers. koreascience.or.kr The ratio of these stereoisomers can sometimes be controlled by the reaction conditions. koreascience.or.kr

In reactions where a stereocenter is created, the existing substituents on the aromatic ring can influence the stereochemical outcome. The fluoro and ethynyl groups, by influencing the electronic and steric environment of the reaction center, can affect the facial selectivity of an incoming reagent. For example, in the asymmetric synthesis of certain quinazolinones, the electronic nature of substituents on the styrene (B11656) reactant (such as halo or trifluoromethyl groups) was found to impact the enantiomeric excess of the product. semanticscholar.org

The stereochemical configuration of chiral derivatives is crucial as it often dictates their biological activity. The absolute configuration of such molecules can be determined using techniques like vibrational circular dichroism (VCD) spectroscopy in conjunction with computational analysis, especially for non-crystalline compounds. nih.gov

General Principles for Modulating Chemical Properties and Guiding Synthetic Pathways

The chemical properties of this compound and its analogs can be systematically modulated by considering the distinct roles of each substituent. These principles guide the design of new molecules and the planning of synthetic routes.

Modulating Basicity: The basicity of the amine can be fine-tuned by altering the N-substituents. Increasing the number or size of alkyl groups generally increases basicity (due to inductive effects) but can be counteracted by steric hindrance. quora.com Introducing electron-withdrawing groups on the N-substituent would decrease basicity.

Controlling Aromatic Substitution: The reactivity and regioselectivity of electrophilic aromatic substitution are controlled by the combined electronic effects of the fluoro and ethynyl groups. To enhance reactivity, one might replace the fluoro group with a stronger activating group (e.g., methoxy) or remove the deactivating ethynyl group. To direct substitution to a specific position, one can use blocking groups or leverage the existing ortho, para-directing influence of the fluorine atom. Under acidic conditions, protonation of the amine renders the entire benzylammonium group a meta-director, which can be used strategically. libretexts.org

Utilizing the Ethynyl Handle: The terminal alkyne is a powerful synthetic handle. It allows for the straightforward introduction of a wide variety of groups through established reactions like Sonogashira couplings and click chemistry. This enables the construction of more complex molecules, such as linking the core structure to other aromatic systems or biomolecules.

Stereochemical Control: For the synthesis of chiral derivatives, the choice of chiral catalyst, ligand, or auxiliary is paramount. researchgate.netnih.gov The reaction conditions (solvent, temperature) can also be optimized to favor the formation of a particular stereoisomer. The inherent structure of the benzylamine, including its substituents, will influence the transition state energies and thus the stereochemical outcome of asymmetric transformations. semanticscholar.org

By understanding these principles, chemists can rationally design synthetic pathways to access a diverse range of analogs with tailored chemical and physical properties.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for the Chemical Compound

The synthesis of complex amines often relies on multi-step sequences that may employ harsh reagents and generate considerable waste. Future research should prioritize the development of novel and sustainable methods for the synthesis of Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine. The principles of green chemistry offer a roadmap for this pursuit, focusing on maximizing efficiency while minimizing environmental impact. mdpi.com

Promising areas for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in minutes rather than hours. mdpi.com Applying this technology to the key bond-forming steps in the synthesis of the title compound could offer a significant improvement over conventional heating methods. mdpi.com

Biocatalysis: The use of enzymes to catalyze chemical reactions represents a pinnacle of green chemistry, offering unparalleled selectivity under mild, aqueous conditions. mdpi.com Research into identifying or engineering an enzyme, such as a transaminase, capable of constructing the benzylamine (B48309) core would be a significant advancement.

Solvent-Free and Alternative Solvent Systems: The majority of waste in chemical synthesis comes from solvents. Investigating solvent-free reaction conditions, such as neat mechanochemical grinding, could provide a highly efficient and environmentally benign synthetic route. mdpi.com Additionally, the use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, could replace traditional volatile organic solvents. researchgate.net

Table 1: Comparison of Hypothetical Synthetic Methodologies

MethodologyTypical ConditionsPotential AdvantagesKey Research Challenge
Conventional Synthesis Multi-step; organic solvents; heating/coolingEstablished and understood reaction classesHigh energy consumption; solvent waste; potential for byproducts
Microwave-Assisted Polar solvents; sealed vessel; 1-30 min reaction timeRapid optimization; reduced reaction times; higher yields mdpi.comScale-up limitations; requires microwave-specific equipment
Biocatalytic (Enzymatic) Aqueous buffer; room temperature; pH controlHigh stereoselectivity; mild conditions; biodegradable catalyst mdpi.comIdentification or engineering of a suitable enzyme
Mechanochemical (Solvent-Free) High-intensity grinding/milling; neat reactantsElimination of bulk solvents; reduced waste; potential for novel reactivity mdpi.comEnsuring reaction homogeneity; heat management
Deep Eutectic Solvents (DES) Mild heating; recyclable solvent systemLow cost; low toxicity; recyclable and biodegradable medium researchgate.netCatalyst/reagent solubility and stability in DES

Exploration of Underutilized Reactivity Modes and Functional Group Transformations

The three key functional groups of this compound provide a platform for exploring a diverse range of chemical transformations. While standard reactions for amines and alkynes are well-documented, future research could uncover novel reactivity by placing these groups within this specific molecular context.

The Ethynyl (B1212043) Group: Beyond standard Sonogashira couplings and "click" chemistry, the terminal alkyne is a versatile handle for complex constructions. Research into its participation in domino reactions to rapidly build molecular complexity is a key direction. For instance, processes that form 1,6-enynes through A³-coupling/1,5-hydride transfer sequences could be explored. acs.orgacs.org Such reactions create multiple C-C and C-N bonds in a single operation, representing a highly efficient use of the alkyne moiety. acs.org

The Amine Moiety: The secondary amine is a site for derivatization, but also for more advanced and less common transformations. A particularly challenging but valuable area of research is the selective dealkylative functionalization of amines, which remains an underdeveloped field. acs.org Success in this area would allow the amine to act as a traceless directing group or a site for late-stage modification. Furthermore, modern photoredox-mediated methods could allow for alkylation of the amine without the need for traditional protecting groups, providing a more atom-economical pathway for diversification. acs.orgnih.gov

The Fluoroaromatic System: The fluorine substituent and its position relative to the ethynyl group create a unique electronic environment. While often considered relatively inert, C-F bonds on an aromatic ring can participate in nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated. researchgate.net Research could investigate the limits of this reactivity. Moreover, the specific fluorination pattern can be crucial for modulating the binding of a molecule within protein active sites, with studies showing that fluoroaromatic rings can be preferentially accommodated in fluorophilic crevices. nih.gov Exploring how this C-F bond interacts in designed molecular complexes is a subtle but important area of functional analysis.

Table 2: Potential Functional Group Transformations for Future Study

Functional GroupReaction TypePotential Reagents/CatalystsResulting Structure/Application
Ethynyl Domino A³-Coupling/Hydride TransferAldehyde, Secondary Amine, Cadmium Catalyst acs.org1,6-Enyne Scaffolds acs.org
Ethynyl Enyne CyclizationGold or Platinum CatalystsComplex polycyclic systems
Amine Dealkylative FunctionalizationTransition metal catalystModification of the amine substituent acs.org
Amine Photoredox AlkylationAlkyl Bromide, Photocatalyst acs.orgnih.govTertiary amine derivatives
Aromatic C-F Nucleophilic Aromatic Substitution (SNAr)Strong nucleophiles (e.g., thiols, alkoxides)Introduction of new substituents
Entire Molecule Intramolecular CyclizationBase or Metal CatalystNovel heterocyclic frameworks

Advancements in Predictive Computational Chemistry for Compound Design

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and saving significant resources. For a molecule like this compound, computational approaches can offer profound insights.

Future research should leverage computational tools to:

Predict Reaction Outcomes: Traditional approaches to predicting reaction products often rely on libraries of known reaction templates. Modern, template-free methods using machine learning and neural networks can predict the outcomes of organic reactions with much higher accuracy. nih.govmit.edu By training models on large datasets, it is possible to predict the major product from a given set of reactants, even for novel transformations. nih.gov Applying these algorithms could help chemists anticipate the reactivity of the title compound's multiple functional groups and design more effective synthetic routes. neurips.cc

Model Conformational Behavior and Binding: The compound's flexibility and potential to interact with biological targets can be modeled using molecular dynamics (MD) simulations. These simulations can predict the preferred conformations of the molecule in different environments and how it might bind to a protein active site.

Calculate Physicochemical and Bioactivity Profiles: Quantitative Structure-Activity Relationship (QSAR) models can be developed using topological descriptors to predict biological activities. nih.gov For instance, models have been successfully used to predict the anticonvulsant activity of substituted benzylamines. nih.gov A similar approach could be used to generate hypotheses about the potential therapeutic applications of derivatives of this compound before they are synthesized. Data-driven approaches are increasingly able to infer patterns from molecular structure that were previously only accessible through painstaking experimental work. researchgate.net

Table 3: Application of Computational Methods to Compound Design

Computational MethodPredicted PropertyPotential Impact on Research
Machine Learning (ML) Models Reaction selectivity and major product prediction nih.govPrioritizes high-yield reaction conditions; reduces failed experiments
Density Functional Theory (DFT) Reaction energy barriers; electronic structure; bond energiesElucidates reaction mechanisms; explains observed reactivity
Quantitative Structure-Activity Relationship (QSAR) Predicted biological activity (e.g., anticonvulsant) nih.govGuides design of derivatives for specific therapeutic targets
Molecular Dynamics (MD) Conformational preferences; binding modes to proteinsInforms drug design and understanding of intermolecular interactions

Expanding the Scope of Applications as a Multifunctional Building Block

Organic building blocks are foundational molecular entities used to construct more complex compounds in a controlled, modular fashion. hilarispublisher.comalfa-chemistry.com The presence of three orthogonally addressable functional groups makes this compound an exemplary multifunctional building block with significant potential in several areas of chemical synthesis.

Future research should focus on demonstrating the utility of this compound as a versatile scaffold:

In Medicinal Chemistry: The ability to selectively react one functional group while leaving the others intact is highly valuable for building libraries of drug candidates. alfa-chemistry.com For example, the alkyne can be used in a copper-catalyzed azide-alkyne cycloaddition (click chemistry), the amine can undergo acylation or reductive amination, and the fluoroaromatic ring can potentially be modified via SNAr or C-H activation. This step-wise derivatization is ideal for platforms like DNA-Encoded Library (DEL) technology, which require robust and compatible reactions to generate vast numbers of unique compounds for screening. acs.orgnih.gov

In Materials Science: The rigid aromatic ring and alkyne rod make this compound an interesting component for functional materials. Polymerization or incorporation into larger conjugated systems could lead to novel organic materials with tailored electronic or photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or sensors. alfa-chemistry.com

In Natural Product Synthesis: Complex natural products often require intricate synthetic routes. Versatile building blocks that contain multiple functionalities can significantly shorten these syntheses. rsc.org The title compound could serve as a key fragment for the construction of alkaloids or other nitrogen-containing natural products.

Table 4: Hypothetical Sequential Derivatization as a Building Block

StepFunctional Group ReactedReaction TypeReagentsIntermediate/Product
1 EthynylSonogashira CouplingAryl Iodide, Pd/Cu catalystAryl-substituted alkyne derivative
2 AmineAcylationAcid Chloride, BaseN-acylated derivative
3 Aromatic C-FNucleophilic SubstitutionThiolate NucleophileThioether-substituted final product

Q & A

Q. What synthetic routes are recommended for Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine?

  • Methodological Answer : The compound can be synthesized via reductive amination using 3-ethynyl-5-fluorobenzaldehyde and ethylamine under palladium-catalyzed conditions. Alternatively, RuCl3-mediated oxidative coupling (e.g., with NaIO4 as an oxidant) may be employed for introducing the ethynyl group. Reaction optimization should prioritize temperature control (e.g., 50–80°C) and inert atmospheres to prevent side reactions like alkyne polymerization .

Q. How is the structure of this compound confirmed?

  • Methodological Answer : Use 1H/13C NMR to verify the benzyl proton environment (δ ~4.3 ppm for the CH2-N group) and ethynyl C≡C signals (δ ~70–90 ppm in 13C). FT-IR confirms the alkyne stretch (~2100 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns. Cross-reference computational models (e.g., InChIKey-derived geometries) for structural alignment .

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodological Answer : Conduct fluorescence-based assays to evaluate its potential as a probe (e.g., binding to amyloid fibrils or DNA). Enzyme inhibition assays (e.g., kinase or protease panels) can assess interactions with catalytic sites. Use in vitro cytotoxicity screens (MTT assays) in cancer cell lines to identify therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >95% purity in synthesis?

  • Methodological Answer : Optimize catalyst loading (e.g., 2–5 mol% Pd for amination) and solvent polarity (e.g., THF or DMF). Monitor reaction progress via HPLC with a C18 column (mobile phase: acetonitrile/water gradient). Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification. Purity validation requires ≤0.5% impurities by GC-MS .

Q. How to resolve contradictions in bioactivity data across different cell lines?

  • Methodological Answer : Evaluate cell permeability differences using logP calculations (target ~2–3 for optimal membrane penetration) or cellular uptake assays (e.g., radiolabeled tracer studies). Test metabolic stability in liver microsomes to rule out rapid degradation. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently of cellular context .

Q. What computational strategies predict interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against crystallized receptors (e.g., GPCRs or kinases). Use density functional theory (DFT) to model electronic effects of the ethynyl and fluorine groups on binding. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify the ethynyl group (e.g., replace with cyano or vinyl) or benzylamine moiety (e.g., introduce methyl or nitro substituents). Synthesize analogs via Suzuki-Miyaura coupling for aryl variations. Test derivatives in parallel assays (e.g., IC50 comparisons) to map pharmacophore requirements .

Data Analysis & Validation

Q. What analytical techniques quantify intracellular accumulation of this amine?

  • Methodological Answer : Use LC-MS/MS with deuterated internal standards for precise quantification. For spatial distribution, apply confocal microscopy with a fluorescently tagged analog. Compare accumulation ratios (intracellular vs. extracellular) under varying pH (4–7.4) and K+ concentrations (10–30 mM) to assess ion-dependent transport mechanisms .

Q. How to address discrepancies in enzymatic inhibition potency between in vitro and in vivo models?

  • Methodological Answer : Investigate protein binding (e.g., serum albumin affinity via equilibrium dialysis) and metabolite profiling (UHPLC-QTOF). Use knockout models (e.g., CYP450 isoforms) to identify metabolic pathways altering efficacy. Validate with tissue-specific pharmacokinetic (PK) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.